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molecular formula C10H7FN2O4 B8273781 8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide

8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide

Cat. No. B8273781
M. Wt: 238.17 g/mol
InChI Key: RQEJUSKISLYUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265251B2

Procedure details

Into a reactor, equipped with a mechanic stirrer and a reflux condenser, 8-fluoro-2H-chromene-5-carboxylic acid amide (120 g;0.609 moles), sodium nitrite (96.6 g; 1.4 moles), iodine (31.2 g; 0.123 moles) and ethyl acetate (720 ml) were charged at room temperature and under inert gas. The mixture was heated under stirring at 40° C., then Oxistrong 15® (173.4 g) was added in 4 hours. At the end of the addition the reaction mixture was kept under stirring for 1 hour, then cooled at 20° C. Water (480 ml) was added and the mixture was kept under stirring for 1 hour. After filtration and wash of the panel with isopropyl acetate pre-cooled at 0° C. (2×120 ml) and then with water (150 ml), the solid was dried in oven under vacuum at 50° C. overnight obtaining 8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide (112.7 g; titre 91%; 70% yield).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1.[N:15]([O-:17])=[O:16].[Na+].II.C(OCC)(=O)C>O>[F:1][C:2]1[C:11]2[O:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
FC1=CC=C(C=2C=CCOC12)C(=O)N
Name
Quantity
96.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
31.2 g
Type
reactant
Smiles
II
Name
Quantity
720 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
480 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reactor, equipped with a mechanic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
Oxistrong 15® (173.4 g) was added in 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
At the end of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 20° C
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
wash of the panel with isopropyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled at 0° C. (2×120 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (150 ml), the solid was dried in oven under vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=2C=C(COC12)[N+](=O)[O-])C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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